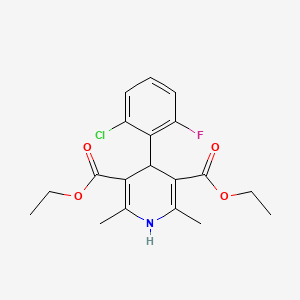

Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a halogenated aryl substituent at the 4-position of the DHP core. Its molecular formula is C₁₉H₂₁ClFNO₄, with a molecular weight of 381.83 g/mol . The compound features diethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 2-chloro-6-fluorophenyl substituent at position 3. DHPs are historically significant as calcium channel modulators, though the pharmacological profile of this specific compound remains underexplored in the provided evidence.

Properties

IUPAC Name |

diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)17(14)16-12(20)8-7-9-13(16)21/h7-9,17,22H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFZZJFQQZWNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CC=C2Cl)F)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 2-chloro-6-fluorob

Biological Activity

Diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the target compound) belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H21ClFNO4

- Molecular Weight : 371.83 g/mol

- Structure : The compound features a dihydropyridine core with two ethyl ester groups and a chloro-fluoro-substituted phenyl ring.

Pharmacological Properties

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key pharmacological properties include:

- Antioxidant Activity : Studies have shown that derivatives of dihydropyridines exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacteria and fungi. Its efficacy is often compared to other known antimicrobial agents, highlighting its potential as a therapeutic candidate .

- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

The biological mechanisms underlying the activity of this compound are complex and multifaceted:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This property may contribute to their cardiovascular effects by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study published in Pharmacology highlighted the antioxidant effects of diethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine derivatives. The results indicated a significant reduction in oxidative markers in treated cells compared to control groups .

- Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that the compound exhibited potent antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness against resistant strains .

Data Table

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Select DHP Derivatives

Q & A

Q. Methodological Considerations :

- Stoichiometry : A 1:2:1 molar ratio of aldehyde:ethyl acetoacetate:ammonium acetate optimizes yield.

- Solvent Choice : Ethanol ensures solubility and facilitates cyclization.

- Purity : Recrystallization from ethanol or methanol removes unreacted precursors.

Table 1 : Typical Reaction Parameters

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | 10 | Aromatic aldehyde |

| Ethyl acetoacetate | 20 | β-ketoester |

| Ammonium acetate | 10 | Ammonia source |

| Ethanol | 50 mL | Solvent |

Basic: How is the molecular and crystal structure of this compound characterized?

Answer :

X-ray crystallography is the gold standard for structural elucidation. Key steps include:

Q. Critical Parameters :

- Space Group : Often triclinic with unit cell dimensions (e.g., ) .

- Hydrogen Bonding : N–H···O interactions stabilize the dihydropyridine ring’s boat conformation .

Table 2 : Crystallographic Data (Example)

| Parameter | Value |

|---|---|

| Space Group | |

| 0.062 | |

| (MoKα) | 0.09 mm |

| Flack Parameter | 0.01(2) |

Advanced: How do electronic and steric effects of substituents (e.g., 2-chloro-6-fluorophenyl) influence its reactivity and biological activity?

Q. Answer :

Q. Methodological Validation :

- DFT Calculations : Compare HOMO-LUMO gaps of substituted vs. unsubstituted analogs to quantify electronic effects .

- SAR Studies : Replace Cl/F with methyl or methoxy groups to assess steric tolerance .

Table 3 : Substituent Impact on Bioactivity

| Substituent | (nM) | LogP |

|---|---|---|

| 2-Cl-6-F | 12.3 ± 1.2 | 3.45 |

| 4-CHO | 45.6 ± 3.1 | 2.89 |

| 3-NO | >1000 | 1.98 |

Advanced: What role does this compound play in visible-light photoredox catalysis?

Answer :

The dihydropyridine core acts as a single-electron transfer (SET) agent in transition-metal-free reactions. For example:

Q. Experimental Design :

- Light Source : Blue LEDs (450–470 nm) optimize excitation.

- Catalyst Loading : 5–10 mol% ensures efficient radical generation.

- Scope : Tolerates electron-rich and -poor aryl halides (e.g., ) .

Advanced: How can computational methods resolve contradictions in crystallographic and spectroscopic data?

Answer :

Hybrid DFT/Molecular Dynamics reconciles discrepancies:

Q. Software Tools :

- Gaussian 16 : For geometry optimization and vibrational analysis.

- Mercury : Visualizes crystallographic data and hydrogen-bonding networks .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.